molecular formula C7H13ClN4O3 B1372201 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1185297-79-3

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Numéro de catalogue: B1372201
Numéro CAS: 1185297-79-3
Poids moléculaire: 236.65 g/mol
Clé InChI: KLVBRCRHQGBFGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS 1185297-79-3) is a hydrochloride salt of a 1,2,4-oxadiazole derivative. The compound features a 1,2,4-oxadiazole core substituted at position 3 with an aminomethyl group (-CH₂NH₂) and at position 5 with a carboxamide moiety (-CONH-(2-methoxyethyl)). The 2-methoxyethyl substituent introduces a hydrophilic ether linkage, which may enhance aqueous solubility compared to alkyl or aromatic substituents. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives, particularly in targeting enzymes or receptors where hydrogen bonding and solubility are critical .

Propriétés

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3.ClH/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7;/h2-4,8H2,1H3,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVBRCRHQGBFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(Aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13ClN4O3C_7H_{13}ClN_4O_3. The structure includes an oxadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the oxadiazole structure have shown significant inhibition against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specific derivatives have been shown to target key signaling pathways involved in cancer progression.
  • Case Study : A review of 1,3,4-oxadiazoles indicated that specific derivatives exhibited IC50 values ranging from 0.67 µM to 1.95 µM against different cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and MDA-MB-435 (melanoma) .
Compound NameCancer Cell LineIC50 (µM)
Example APC-30.67
Example BHCT-1160.80
Example CMDA-MB-4351.95

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research has demonstrated that certain oxadiazoles exhibit potent activity against a range of bacterial pathogens.

  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Case Study : A study reported that modified 1,2,4-oxadiazoles showed efficacy against multidrug-resistant strains of Enterococcus faecium and Clostridioides difficile, indicating their potential as therapeutic agents for gastrointestinal infections .
Compound NamePathogenActivity Level
Compound XEnterococcus faeciumEffective
Compound YClostridioides difficileEffective

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes critical for cell survival in both cancerous and microbial cells.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives are known to cause cell cycle arrest at various phases, preventing proliferation.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in combating gastrointestinal pathogens. For instance, modifications to the oxadiazole structure have led to compounds that maintain activity against resistant strains like Clostridioides difficile and Enterococcus faecium while exhibiting reduced permeability in intestinal cell models. This suggests that such compounds could effectively target pathogens in the gut without disrupting beneficial microbiota .

Anticancer Properties

Research has shown that various oxadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For example, studies involving substituted oxadiazoles have reported activity against human prostate (PC-3) and colorectal (HCT-116) cancer cell lines. Specific analogs have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of modified 1,2,4-oxadiazoles revealed that certain derivatives maintained potent activity against multidrug-resistant bacteria while exhibiting minimal toxicity to human cells. This highlights the potential for developing new antimicrobial agents based on the oxadiazole framework .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of oxadiazole derivatives found that specific compounds induced apoptosis in cancer cells through mechanisms similar to those of established drugs. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-methoxyethyl C₈H₁₄ClN₄O₃ ~248.68 (calculated) Enhanced solubility due to methoxy group
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride methyl C₅H₉ClN₄O₂ 192.603 Compact structure, higher solubility
3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide 2-amino-2-oxoethyl C₆H₉ClN₅O₃ ~234.62 (estimated) Additional amide group for hydrogen bonding
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide pyridin-3-ylmethyl C₁₀H₁₁N₅O₂ ~257.23 (estimated) Pyridine enhances π-π interactions
3-(Aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide 3-(trifluoromethyl)benzyl C₁₃H₁₁ClF₃N₄O₂ ~363.70 (estimated) High lipophilicity, electron-withdrawing CF₃
3-(Aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide 2-(1H-indol-3-yl)ethyl C₁₄H₁₅N₅O₂ 285.31 Bulky aromatic group affects permeability

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Methoxyethyl > methyl > pyridinylmethyl > trifluoromethylbenzyl (due to polarity gradients).
  • Lipophilicity (LogP) : Trifluoromethylbenzyl > indole-containing > pyridinylmethyl > target compound > methyl.
  • Metabolic Stability : Methoxyethyl and methyl groups may reduce oxidative metabolism compared to aromatic substituents .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride?

A modular synthesis approach is typically employed:

  • Step 1 : Construct the 1,2,4-oxadiazole core via cyclization of a nitrile and hydroxylamine derivative under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduce the aminomethyl group at the 3-position through nucleophilic substitution or reductive amination, using reagents like NaBH₄ or LiAlH₄ .
  • Step 3 : Couple the oxadiazole intermediate with 2-methoxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Step 4 : Hydrochloride salt formation using HCl in anhydrous ether .
    Key optimization parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the 1,2,4-oxadiazole protons (δ 8.2–8.5 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and aminomethyl (δ 2.8–3.0 ppm).
    • ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Experimental Design :
    • Prepare solutions in buffers (pH 1–13) and incubate at 25°C/37°C.
    • Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 0, 24, 48, and 72 hours.
    • Identify degradation products using LC-MS/MS .
      Critical Note: Hydrolytic cleavage of the oxadiazole ring is likely under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?

  • Hypothesis Testing :
    • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify poor bioavailability .
    • Metabolite Profiling : Use LC-HRMS to detect active/inactive metabolites in liver microsomes .
    • Formulation Optimization : Test solubility-enhancing strategies (e.g., co-solvents, cyclodextrins) .
  • Case Study : A structurally similar oxadiazole derivative showed improved in vivo efficacy after PEGylation to enhance half-life .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors).
  • QSAR Modeling : Train models on bioactivity data using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments (GROMACS, CHARMM force field) .
    Example Finding: Methoxyethyl substitution enhances solubility but may reduce membrane permeability due to increased polarity .

Q. How can researchers mitigate toxicity risks during preclinical evaluation?

  • In Silico Screening : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 50 µM recommended).
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
  • In Vivo Tiered Testing : Start with acute toxicity in rodents (OECD 423 guidelines) before chronic exposure studies .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 100°C, 10 bar pressure) .
  • Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated systems for hydrogenation steps .
    Data Example: A related carboxamide synthesis achieved 85% yield using HATU/DIPEA in acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.